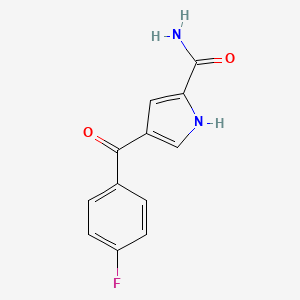

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- An effective route to synthesize functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, closely related to 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide, involves reactions with N-alkyl-3-oxobutanamides and primary amines (Alizadeh, Rezvanian, & Zhu, 2008).

- Pyrrole–2–carboxamide derivatives, including those similar to the target compound, have been synthesized and evaluated for antibacterial activity, displaying effective results against various bacterial strains (Mane et al., 2017).

Medicinal Chemistry and Pharmacology

- Benzimidazole carboxamide derivatives, structurally related to this compound, have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors, showing promise in cancer treatment (Penning et al., 2010).

- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including similar compounds, have exhibited potent cytotoxicity against leukemia and lung carcinoma cell lines (Deady et al., 2005).

Chemical and Structural Analysis

- Experimental and theoretical studies on functionalization reactions of related carboxamide derivatives reveal insights into their chemical behavior and potential applications (Yıldırım, Kandemirli, & Demir, 2005).

- Synthesis and binding affinity studies of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, which are structurally akin to the target compound, demonstrate their potential in receptor binding studies (Pinna et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as n-(2-chloro-4-fluorobenzoyl)-n’-(5-hydroxy-2-methoxyphenyl)urea have been shown to target theGlycogen phosphorylase, liver form in humans .

Mode of Action

It is known that 4-fluorobenzoyl chloride, a related compound, reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively . This suggests that 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide may interact with its targets in a similar manner, leading to changes in the target’s function.

Propiedades

IUPAC Name |

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGGAMAESXUNIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)

![ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2364303.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2364305.png)

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)

![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364311.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)